molecular formula C19H30N4 B15187871 N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine CAS No. 88836-11-7

N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine

Cat. No.: B15187871
CAS No.: 88836-11-7
M. Wt: 314.5 g/mol
InChI Key: XFXBHOVYUBIUIK-UHFFFAOYSA-N
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Description

N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Alkylation: The indazole core is then alkylated with 5-methyl-3-(1-piperidinyl)hexyl halide in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles, basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the amine group.

Scientific Research Applications

N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine can be compared with other indazole derivatives, such as:

    N-(3-(1-piperidinyl)propyl)-1H-indazol-3-amine: Similar structure but with a shorter alkyl chain.

    N-(5-Methyl-3-(1-pyrrolidinyl)hexyl)-1H-indazol-3-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    N-(5-Methyl-3-(1-piperidinyl)pentyl)-1H-indazol-3-amine: Similar structure but with a shorter alkyl chain.

The uniqueness of this compound lies in its specific alkyl chain length and the presence of the piperidine ring, which can influence its biological activity and chemical properties.

Properties

CAS No.

88836-11-7

Molecular Formula

C19H30N4

Molecular Weight

314.5 g/mol

IUPAC Name

N-(5-methyl-3-piperidin-1-ylhexyl)-1H-indazol-3-amine

InChI

InChI=1S/C19H30N4/c1-15(2)14-16(23-12-6-3-7-13-23)10-11-20-19-17-8-4-5-9-18(17)21-22-19/h4-5,8-9,15-16H,3,6-7,10-14H2,1-2H3,(H2,20,21,22)

InChI Key

XFXBHOVYUBIUIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCNC1=NNC2=CC=CC=C21)N3CCCCC3

Origin of Product

United States

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